

# Spectroscopic data of 2-Chloro-3-methylbenzylamine (NMR, IR, MS)

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## Compound of Interest

Compound Name: 2-Chloro-3-methylbenzylamine

Cat. No.: B3077063

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An In-depth Technical Guide to the Spectroscopic Analysis of **2-Chloro-3-methylbenzylamine**

## Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for **2-Chloro-3-methylbenzylamine** (CAS No: 1044256-78-1), a substituted aromatic amine of interest in synthetic chemistry and drug development.[1] We delve into the principles and experimental methodologies behind Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this molecule. Through detailed interpretation of  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS spectra, this document serves as an essential reference for researchers, offering insights into structural elucidation and analytical validation. The protocols and interpretations are grounded in established scientific principles to ensure accuracy and reproducibility.

## Introduction: The Molecule in Focus

**2-Chloro-3-methylbenzylamine** is a benzenemethanamine derivative characterized by a chlorine atom at position 2 and a methyl group at position 3 of the benzene ring. Its molecular formula is  $\text{C}_8\text{H}_{10}\text{ClN}$ , and it has a molecular weight of 155.62 g/mol .[1] Understanding its structural and electronic properties is paramount for its application in chemical synthesis and as a potential intermediate in the pharmaceutical industry. Spectroscopic analysis provides the foundational data for confirming its identity, purity, and structure.

Molecular Structure:

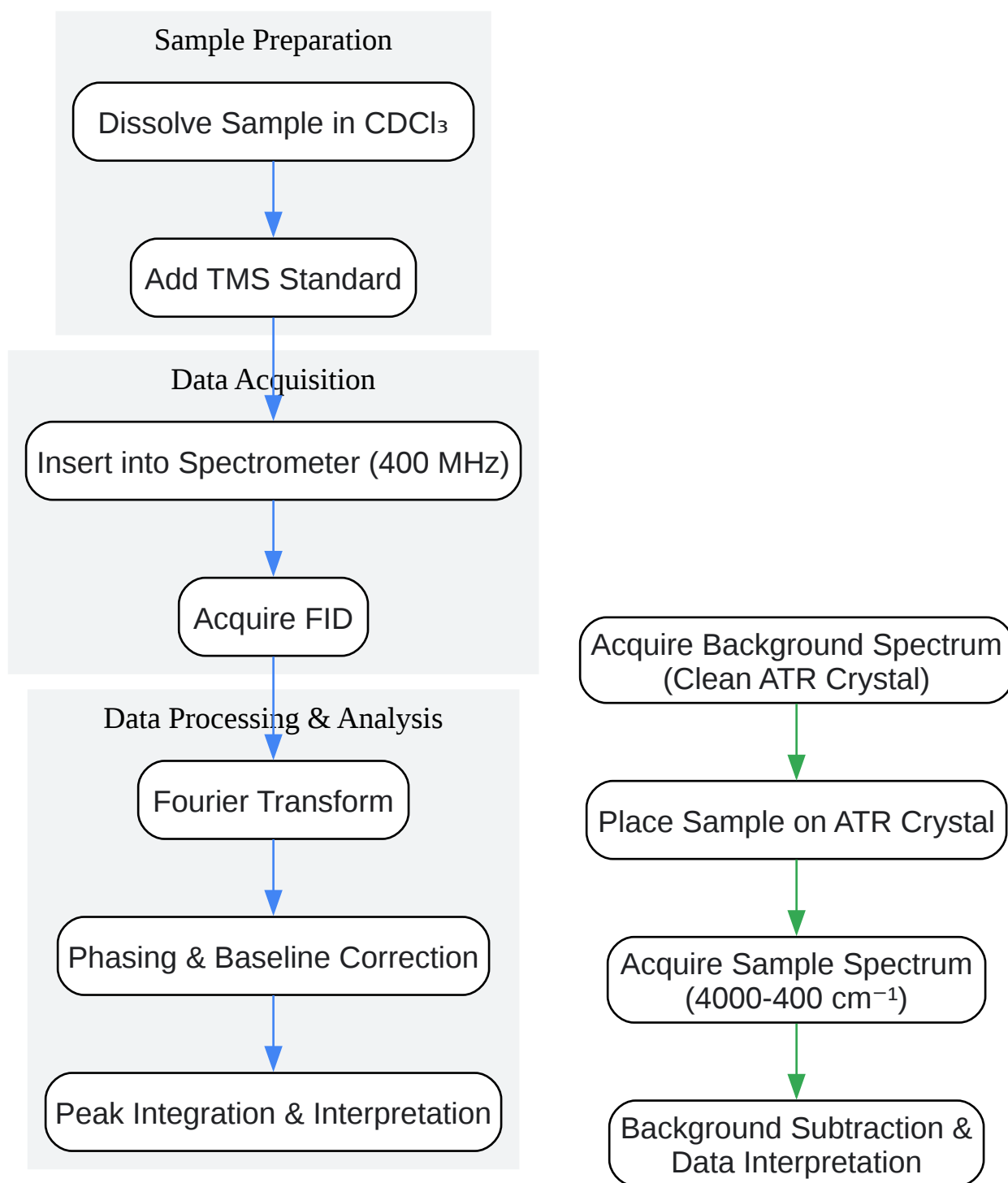
# Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

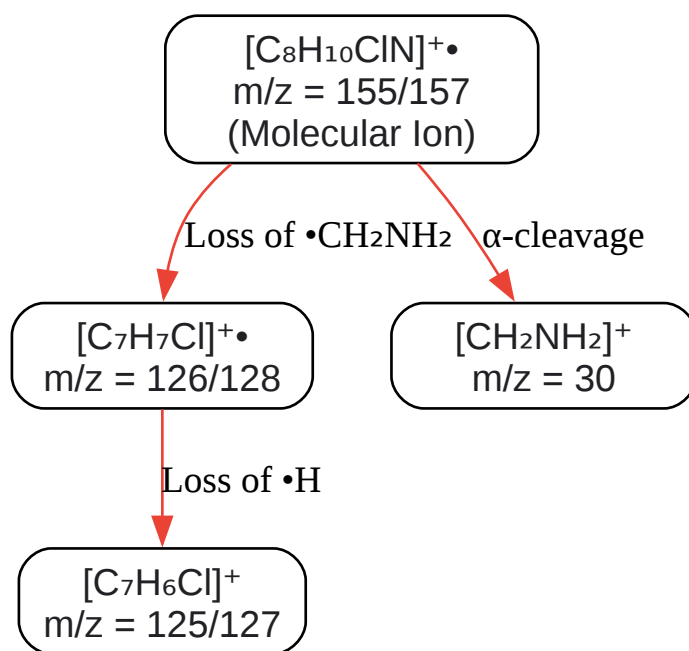
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each atom.

## Proton ( $^1\text{H}$ ) NMR Spectroscopy

$^1\text{H}$  NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule.

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Chloro-3-methylbenzylamine** in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).[\[2\]](#)
- **Internal Standard:** Add a small drop of tetramethylsilane (TMS) to the solution to serve as an internal reference standard ( $\delta = 0.00$  ppm).
- **Instrumentation:** Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[\[3\]](#)
- **Acquisition Parameters:**
  - Number of scans: 16-32 (to ensure a good signal-to-noise ratio).
  - Relaxation delay: 1-2 seconds.
  - Pulse angle: 30-45 degrees.
- **Processing:** Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.





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## References

- 1. 2-Chloro-3-methylbenzylamine - CAS:1044256-78-1 - Sunway Pharm Ltd [3wpharm.com]
- 2. NMR 溶剂 [sigmaaldrich.com]
- 3. hmdb.ca [hmdb.ca]
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